molecular formula C21H19N5O4 B2555669 2-(2-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 900010-67-5

2-(2-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2555669
M. Wt: 405.414
InChI Key: ZAPATJGODIBUHA-UHFFFAOYSA-N
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Description

The compound “2-(2-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” is a purine derivative. Purines are biologically significant molecules found in many organisms. They are part of the structure of nucleic acids like DNA and RNA, where they pair with pyrimidines to form the structure of the DNA double helix .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring, followed by the attachment of the phenyl groups and the carboxamide group. The methoxy and ethoxy groups would likely be added in a subsequent step through a methylation or ethoxylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The purine ring system is a fused ring structure containing four nitrogen atoms. Attached to this ring system are two phenyl rings, one with an ethoxy substituent and the other with a methoxy substituent. There is also a carboxamide group attached to the purine ring .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The ether groups (methoxy and ethoxy) could potentially undergo reactions such as cleavage under acidic conditions. The amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups would all influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Antiproliferative Activities in Cancer Research

A study by Zhao et al. (2018) explored the antiproliferative activities of a series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-caboxamide derivatives, including compounds structurally related to 2-(2-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide. These compounds were evaluated against various human cancer cell lines, showing potent antiproliferative activity and good selectivity between cancer and normal cells. The findings provide insight into the potential application of these derivatives in anti-lung cancer therapies (Zhao et al., 2018).

Synthesis of Novel Heterocyclic Systems

The synthesis and evaluation of related compounds to 2-(2-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide have been reported in the context of creating novel heterocyclic systems. For example, research by Deady and Devine (2006) demonstrated the synthesis of new annulated products from aminonaphthyridinones, providing a foundation for the development of novel pharmaceuticals and materials with unique properties (Deady & Devine, 2006).

Purine N-Oxide Synthesis

In the study of purine N-oxides, Kawashima and Kumashiro (1969) explored the synthesis of purine 3-N-oxides, which could provide valuable insights into the chemical properties and potential applications of purine derivatives like 2-(2-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide. This research contributes to a broader understanding of purine chemistry, which is fundamental in nucleic acid research and pharmaceutical development (Kawashima & Kumashiro, 1969).

Antibacterial Evaluations

Another area of application is in the field of antibacterial research. For instance, Sheykhi-Estalkhjani et al. (2020) synthesized derivatives of 8,9-dihydro-7H-purine-6-carboxamide, closely related to the compound , and evaluated their antibacterial activities. Such studies contribute to the ongoing search for new antibacterial agents, especially in the context of increasing antibiotic resistance (Sheykhi-Estalkhjani et al., 2020).

Safety And Hazards

Without specific data, it’s hard to provide accurate safety and hazard information for this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper storage and disposal methods .

properties

IUPAC Name

2-(2-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-3-30-15-10-5-4-9-14(15)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)12-7-6-8-13(11-12)29-2/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPATJGODIBUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=CC=C4)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Citations

For This Compound
1
Citations
MR Huang, YL Hsu, TC Lin, TJ Cheng, LW Li… - European Journal of …, 2019 - Elsevier
An 8-oxopurine-6-carboxamide compound (1a) was previously identified as an inhibitor of non-small cell lung cancer (NSCLC). In this study, more than 30 purine-6-carboxamide …
Number of citations: 14 www.sciencedirect.com

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